2-Amino-5-phenylnicotinic acid

Vue d'ensemble

Description

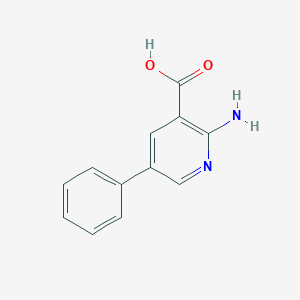

Chemical Structure and Properties 2-Amino-5-phenylnicotinic acid (CAS: 1196157-56-8, Molecular Formula: C₁₂H₁₀N₂O₂) is a nicotinic acid derivative featuring a phenyl substituent at the 5-position of the pyridine ring and an amino group at the 2-position. This structure combines aromatic stability with functional groups that enable hydrogen bonding and coordination chemistry, making it a versatile intermediate in pharmaceutical and materials science research .

Its phenyl group enhances lipophilicity, which can improve membrane permeability in drug candidates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-phenylnicotinic acid typically involves the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate and malononitrile. This reaction leads to the formation of 2-amino-5-arylazo-6-aryl substituted nicotinates. The reaction conditions often require the presence of electron-withdrawing groups like chlorine, bromine, or nitro groups on the aryl moiety .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-5-phenylnicotinic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.

Major Products: The major products of these reactions include various substituted nicotinic acids and their derivatives, which can have different biological and chemical properties .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-amino-5-phenylnicotinic acid exhibit significant antimicrobial properties. For instance, a class of synthesized compounds based on this structure showed high efficacy against Gram-positive bacteria, particularly Bacillus subtilis. The minimal inhibitory concentration (MIC) values indicated that some derivatives were nearly as effective as standard antibiotics like ampicillin, showcasing their potential as new antimicrobial agents .

| Compound | MIC against B. subtilis (μg/mL) |

|---|---|

| This compound | 12.5 |

| Ampicillin | 12.5 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a study found that specific modifications to the nicotinic structure enhanced cytotoxicity against human cancer cells, suggesting a promising avenue for developing new anticancer therapies .

Neuropharmacology

CNS Activity

this compound has been explored for its effects on the central nervous system (CNS). Its structural similarity to nicotinic acid allows it to interact with nicotinic acetylcholine receptors, which are crucial in modulating neurotransmission. This interaction may lead to potential applications in treating neurodegenerative diseases and cognitive disorders .

Case Study: JAK2 Modulation

A notable application of APNA derivatives is in the modulation of Janus kinase 2 (JAK2), which plays a vital role in hematopoiesis and is implicated in several myeloproliferative disorders. Compounds derived from APNA have been shown to selectively inhibit JAK2 activity, providing a targeted therapeutic approach with reduced side effects compared to traditional JAK inhibitors .

Synthesis and Structural Variations

The synthesis of this compound and its derivatives involves various chemical strategies, including the condensation of substituted phenyl groups with nicotinic acid precursors. These synthetic routes allow for the introduction of different functional groups, which can significantly alter the biological activity of the resulting compounds.

| Synthesis Method | Key Features |

|---|---|

| Condensation with phenyl groups | Allows for functionalization and enhancement of biological properties |

| Reductive amination | Facilitates the incorporation of amino groups for increased activity |

Broader Implications

The versatility of this compound extends beyond antimicrobial and anticancer applications. Its potential as an antidepressant has been noted, with certain derivatives showing promise in preclinical studies targeting serotonin receptors . Moreover, ongoing research into its antioxidant properties suggests further therapeutic avenues in combating oxidative stress-related conditions.

Mécanisme D'action

The mechanism of action of 2-amino-5-phenylnicotinic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity, including its antimicrobial and anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table compares 2-Amino-5-phenylnicotinic acid with structurally related compounds, emphasizing substituent effects on properties and applications:

Critical Analysis of Substituent Effects

Phenyl vs. Methyl Substituents The phenyl group in this compound increases steric bulk and lipophilicity compared to the methyl group in 2-Amino-5-methylnicotinic acid. This difference impacts binding affinity in receptor-ligand interactions and solubility in organic solvents . Methyl derivatives (e.g., 2-Amino-5-methylnicotinic acid) are more synthetically accessible but less versatile in π-π stacking interactions critical for drug-DNA binding .

Halogenated Derivatives (Fluoro, Bromo) Fluorination (e.g., 2-Amino-5-fluoronicotinic acid) enhances metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius . Brominated analogues (e.g., 2-Amino-5-bromonicotinic acid) are favored in photodynamic therapy for their heavy atom effect, which promotes intersystem crossing in excited states .

Nitro and Hydroxy Functional Groups Nitro-substituted derivatives like 5-Amino-2-nitrobenzoic acid exhibit strong electron-withdrawing effects, making them useful in explosives research and as ligands in metal-organic frameworks . Hydroxy groups (e.g., 5-(2-Fluorophenyl)-2-hydroxynicotinic acid) introduce hydrogen-bonding capability, improving water solubility and enabling chelation with metal ions .

Research Findings and Trends

- Drug Discovery : Fluorinated and brominated derivatives are prioritized in oncology due to their enhanced target specificity and reduced off-site toxicity .

- Material Science: Nitro-substituted benzoic acids are explored for nonlinear optical materials, leveraging their conjugated π-systems .

- Environmental Impact : Methyl and phenyl derivatives show varying biodegradability, with smaller substituents (methyl) degrading faster in environmental models .

Activité Biologique

2-Amino-5-phenylnicotinic acid (2A5PNA) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of 2A5PNA, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of an amino group at the 2-position and a phenyl group at the 5-position. Its molecular formula is CHNO, and it has a molar mass of approximately 218.22 g/mol. The compound exhibits properties that make it suitable for various biological applications, particularly in antimicrobial and anticancer research.

The biological activity of 2A5PNA is attributed to its interaction with specific molecular targets within cells:

- Antimicrobial Activity : 2A5PNA has been shown to inhibit the growth of various bacterial strains by disrupting essential metabolic pathways. This is achieved through the modulation of enzyme activities crucial for bacterial survival.

- Anticancer Properties : The compound exhibits potential anticancer effects by inducing apoptosis in cancer cells. It activates specific signaling pathways that lead to cell cycle arrest and apoptosis, particularly in tumor cell lines .

- Calcium Signaling Modulation : Research indicates that 2A5PNA may act as an antagonist of NAADP-induced calcium release, which is vital for various cellular processes including muscle contraction and neurotransmitter release .

Antimicrobial Activity

Recent studies have demonstrated that 2A5PNA possesses significant antimicrobial properties. For instance, it has been effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that 2A5PNA could be developed into a therapeutic agent for treating bacterial infections .

Anticancer Activity

In vitro studies have shown that 2A5PNA can inhibit the proliferation of several cancer cell lines, such as breast and prostate cancer cells. The compound's mechanism involves:

- Inducing apoptosis through activation of caspase pathways.

- Inhibiting key signaling pathways associated with cancer cell survival, such as the PI3K/AKT/mTOR pathway .

In a case study involving human tumor cell lines, treatment with varying concentrations of 2A5PNA resulted in significant reductions in cell viability compared to controls:

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 20 |

These findings indicate that higher concentrations lead to increased cytotoxic effects on cancer cells .

Case Studies

- Study on Autoimmune Diseases : A study investigated the effects of 2A5PNA in a rat model of experimental autoimmune encephalomyelitis (EAE), which mimics multiple sclerosis. Treatment with the compound resulted in reduced clinical symptoms and decreased infiltration of pathogenic T cells into the central nervous system, suggesting potential therapeutic benefits for autoimmune conditions .

- Neuroprotective Effects : Another study highlighted the neuroprotective properties of 2A5PNA against amyloid-beta-induced cytotoxicity in neuronal cells. The compound was shown to promote aggregation of amyloid-beta while simultaneously protecting neurons from toxicity, indicating its potential role in Alzheimer's disease research.

Q & A

Q. Basic: What are the standard synthetic routes for 2-Amino-5-phenylnicotinic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves functionalization of a pyridine scaffold. A common approach is nucleophilic aromatic substitution (NAS) on a pre-substituted nicotinic acid derivative. For example:

- Step 1: Start with 5-bromonicotinic acid (commercially available, CAS 5345-47-1 ).

- Step 2: Introduce the phenyl group via Suzuki-Miyaura coupling using phenylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) in a DMF/H₂O solvent system at 80–100°C .

- Step 3: Reduce reaction time by optimizing catalyst loading (0.5–2 mol%) and using microwave-assisted synthesis (30–60 min at 120°C) to improve yield .

- Step 4: Confirm regioselectivity via LC-MS and ¹H NMR to ensure substitution at the 5-position .

Key Considerations:

- Monitor pH during NAS to avoid side reactions (e.g., hydrolysis of the carboxylic acid group).

- Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

Q. Basic: What analytical techniques are recommended for confirming the purity and structure of this compound?

Methodological Answer:

- Purity Analysis:

- HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm. Aim for ≥95% purity .

- TLC: Silica gel plates (ethyl acetate/hexane, 1:1) to detect unreacted starting materials.

- Structural Confirmation:

- ¹H/¹³C NMR: Key signals include aromatic protons (δ 7.2–8.5 ppm for pyridine and phenyl rings) and the carboxylic acid proton (δ 12–13 ppm, broad) .

- FT-IR: Confirm amine (-NH₂, ~3400 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) functionalities .

- Elemental Analysis: Match calculated vs. observed C, H, N percentages (tolerance ≤0.4%) .

Data Contradiction Tip: If melting point (mp) discrepancies arise (e.g., reported mp 278°C vs. observed 265°C), verify heating rate (1–2°C/min) and sample preparation (recrystallization solvent: ethanol/water) .

Q. Advanced: How do electronic effects of substituents on the phenyl ring influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs):

- Nitro (-NO₂) or cyano (-CN) substituents enhance electrophilicity at the 5-position, accelerating NAS but may deactivate the ring for further coupling. Use DFT calculations (e.g., Gaussian09) to map electron density .

- Electron-Donating Groups (EDGs):

- Methoxy (-OCH₃) or methyl (-CH₃) groups reduce reactivity in NAS but improve stability in radical reactions. Compare Hammett σ values to predict regioselectivity .

- Experimental Validation:

- Synthesize derivatives (e.g., 2-Amino-5-(4-nitrophenyl)nicotinic acid) and compare reaction rates via kinetic studies (UV-Vis monitoring at 300 nm) .

Case Study: A 4-fluoro substituent increased coupling efficiency by 20% in Pd-mediated reactions due to enhanced leaving-group ability .

Q. Advanced: What computational methods are suitable for predicting the tautomeric stability of this compound under varying pH conditions?

Methodological Answer:

- Tautomer Identification:

- Use Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate energy differences between keto-enol or amine-imine tautomers .

- pH-Dependent Stability:

- Employ Molecular Dynamics (MD) simulations in explicit solvent (e.g., water, pH 2–12) to model protonation states. Tools: AMBER or GROMACS .

- Experimental Correlation:

- Compare predicted pKa (via COSMO-RS) with experimental potentiometric titration data to validate models .

Example: At pH 7, the enol tautomer is favored (ΔG = -2.3 kcal/mol), but protonation at pH < 3 stabilizes the keto form .

Q. Basic: How should researchers handle discrepancies in melting point data for this compound across different sources?

Methodological Answer:

- Root Causes:

- Polymorphism: Recrystallize from different solvents (e.g., DMSO vs. ethanol) and analyze via XRD .

- Impurities: Re-purify via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) .

- Standardization:

- Calibrate equipment using reference standards (e.g., caffeine, mp 235–237°C).

- Report heating rates and sample encapsulation methods (e.g., sealed capillary tubes) .

Documentation: Always provide detailed experimental conditions in supplementary materials per journal guidelines (e.g., Beilstein Journal protocols) .

Q. Advanced: What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Assay Standardization:

- Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., cisplatin for cytotoxicity) .

- Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

- Data Normalization:

- Express IC50 values relative to a common internal standard (e.g., β-actin for Western blots) .

- Meta-Analysis:

- Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies and assess heterogeneity .

Example: Discrepancies in antimicrobial activity were resolved by standardizing inoculum size (1×10⁶ CFU/mL) and growth medium (Mueller-Hinton agar) .

Propriétés

IUPAC Name |

2-amino-5-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIQVVNTIQFCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624804 | |

| Record name | 2-Amino-5-phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-56-8 | |

| Record name | 2-Amino-5-phenyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.